(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid
Overview
Description
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid is a chiral compound with significant importance in organic chemistry and biochemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features two carboxylic acid groups at the 2 and 5 positions. This compound is notable for its stereochemistry, which can influence its reactivity and interactions in various chemical and biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the catalytic hydrogenation of a suitable precursor, such as a pyrrolidine derivative with protected carboxyl groups. The reaction conditions often include the use of a palladium or platinum catalyst under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize waste and reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions: (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The carboxylic acid groups can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) for esterification or amine derivatives for amidation are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto acids, while reduction can produce alcohols. Substitution reactions can result in a variety of esters, amides, or other functionalized derivatives.
Scientific Research Applications
(2S,5S)-Pyrrolidine-2,5-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for biologically active molecules.
Medicine: Research explores its potential therapeutic applications, including its use in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor for enzymes involved in metabolic processes. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity for these targets, influencing its overall biological activity.
Comparison with Similar Compounds
(2S,5R)-Pyrrolidine-2,5-dicarboxylic acid: This isomer differs in the stereochemistry at the 5 position, which can significantly alter its chemical and biological properties.
Proline: A structurally related compound, proline, lacks the additional carboxylic acid group at the 5 position, making it less versatile in certain chemical reactions.
Pipecolic acid: Another related compound, pipecolic acid, has a six-membered ring structure, which affects its reactivity and applications.
Uniqueness: (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid is unique due to its specific stereochemistry and the presence of two carboxylic acid groups, which provide multiple sites for chemical modification and interaction with biological targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S,5S)-pyrrolidine-2,5-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO4/c8-5(9)3-1-2-4(7-3)6(10)11/h3-4,7H,1-2H2,(H,8,9)(H,10,11)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKXSPYPKBXRBNP-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N[C@@H]1C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471605 | |
Record name | (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81702-31-0 | |
Record name | (2S,5S)-Pyrrolidine-2,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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